molecular formula C12H10Cl2 B14510924 2,3-Dichloro-1,5-dimethylnaphthalene CAS No. 62955-94-6

2,3-Dichloro-1,5-dimethylnaphthalene

Cat. No.: B14510924
CAS No.: 62955-94-6
M. Wt: 225.11 g/mol
InChI Key: QHTQFVFGKNZHGE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1,5-dimethylnaphthalene typically involves the chlorination of 1,5-dimethylnaphthalene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2 and 3 positions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-1,5-dimethylnaphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-1,5-dimethylnaphthalene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1,5-dimethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-1,5-dimethylnaphthalene is unique due to the presence of chlorine atoms at the 2 and 3 positions, which significantly influence its chemical reactivity and physical properties. The chlorinated positions make it more reactive in substitution reactions and provide distinct electronic properties compared to its non-chlorinated counterparts .

Properties

CAS No.

62955-94-6

Molecular Formula

C12H10Cl2

Molecular Weight

225.11 g/mol

IUPAC Name

2,3-dichloro-1,5-dimethylnaphthalene

InChI

InChI=1S/C12H10Cl2/c1-7-4-3-5-9-8(2)12(14)11(13)6-10(7)9/h3-6H,1-2H3

InChI Key

QHTQFVFGKNZHGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=C(C2=CC=C1)C)Cl)Cl

Origin of Product

United States

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